2-Bromostearic acid
Overview
Description
Dot1L-IN-4 is a potent inhibitor of the disruptor of telomeric silencing 1-like protein (DOT1L). This compound has shown significant efficacy in inhibiting the methylation of histone H3 on lysine 79 (H3K79), a modification associated with gene expression regulation. Dot1L-IN-4 has an IC50 value of 0.11 nM, making it a highly effective inhibitor .
Mechanism of Action
Target of Action
2-Bromostearic acid, also known as 2-Bromooctadecanoic acid, is an organic compound that is often used in organic synthesis as a catalyst or initiator
Mode of Action
It is known to be used as a catalyst or initiator in organic synthesis , suggesting that it may interact with its targets to facilitate chemical reactions
Biochemical Analysis
Biochemical Properties
2-Bromostearic acid is known to inhibit fatty acid oxidation . It acts as a mitochondrial carnitine palmitoyltransferase I (CPT I) inhibitor . CPT I is a key enzyme in the transport of long-chain fatty acids into mitochondria, where they undergo beta-oxidation for energy production. By inhibiting CPT I, this compound can potentially affect energy metabolism within cells.
Cellular Effects
It is known that the compound can depress endogenous respiration in skin cells . This suggests that this compound may have significant effects on cellular metabolism and energy production.
Molecular Mechanism
Its role as a CPT I inhibitor suggests that it may exert its effects by binding to this enzyme and preventing it from transporting long-chain fatty acids into mitochondria . This could lead to changes in cellular energy metabolism and potentially affect other processes that depend on energy production.
Metabolic Pathways
As a CPT I inhibitor, it is likely to be involved in the metabolism of long-chain fatty acids
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dot1L-IN-4 involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Core Structure: The core structure is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced through substitution and addition reactions to enhance the compound’s inhibitory activity.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve high purity.
Industrial Production Methods: Industrial production of Dot1L-IN-4 follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: Dot1L-IN-4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions are used to introduce or replace functional groups, tailoring the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution can introduce various functional groups like halides or alkyl chains.
Scientific Research Applications
Dot1L-IN-4 has a wide range of applications in scientific research:
Chemistry: It is used as a tool compound to study the role of DOT1L in histone methylation and gene regulation.
Biology: Researchers use Dot1L-IN-4 to investigate the biological functions of DOT1L in cellular processes, including cell cycle regulation and differentiation.
Industry: The compound is used in the development of new drugs targeting epigenetic modifications and in the production of research reagents.
Comparison with Similar Compounds
EPZ-5676: Another DOT1L inhibitor with a different chemical structure but similar inhibitory activity.
SGC0946: A potent and selective DOT1L inhibitor used in research studies.
Comparison: Dot1L-IN-4 is unique due to its high potency and specificity for DOT1L. Compared to EPZ-5676 and SGC0946, Dot1L-IN-4 has a lower IC50 value, indicating stronger inhibitory activity. Additionally, Dot1L-IN-4 has been shown to be effective in various cellular and animal models, making it a valuable tool for studying DOT1L-related processes .
Dot1L-IN-4 stands out as a powerful inhibitor of DOT1L, with significant applications in research and potential therapeutic uses. Its unique properties and high potency make it a valuable compound for studying epigenetic regulation and developing new treatments for diseases associated with histone methylation.
Properties
IUPAC Name |
2-bromooctadecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35BrO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h17H,2-16H2,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBFFJIZAKABSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60883331 | |
Record name | Octadecanoic acid, 2-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60883331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142-94-9 | |
Record name | 2-Bromooctadecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=142-94-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromostearic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142949 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromostearic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58376 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Octadecanoic acid, 2-bromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Octadecanoic acid, 2-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60883331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromostearic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.067 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-Bromooctadecanoic acid affect skin respiration, and why is this significant?
A1: [] 2-Bromooctadecanoic acid has been shown to depress the endogenous respiration of skin slices. This effect is particularly pronounced in the absence of glucose. This finding is important because cells in the upper layers of the epidermis exist in a glucose-free environment. Consequently, when assessing the potential toxicity of substances using in vitro skin models, it is crucial to consider their effects both in the presence and absence of glucose. This approach provides a more accurate representation of the compound's impact on different skin layers.
Q2: Was 2-Bromooctadecanoic acid effective in deterring drywood termite feeding in the presented research?
A2: Unfortunately, the provided research abstract [] does not mention the results of using 2-Bromooctadecanoic acid as a drywood termite feeding deterrent. The abstract focuses on other substances tested for their effectiveness against Western drywood termites.
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